molecular formula C14H23N3O3S B012866 Sematilide CAS No. 101526-83-4

Sematilide

Cat. No.: B012866
CAS No.: 101526-83-4
M. Wt: 313.42 g/mol
InChI Key: KHYPYQZQJSBPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Sematilide is a selective IKr channel blocker . IKr channels, also known as hERG potassium channels, play a crucial role in the repolarization phase of the cardiac action potential .

Mode of Action

This compound interacts with its target, the IKr channels, by blocking them. This blockage leads to a concentration-dependent inhibition of the delayed rectifier K+ current . The inhibition of these channels results in the prolongation of the cardiac action potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking the IKr channels, this compound prolongs the repolarization phase of the cardiac action potential . This prolongation can have downstream effects on the heart’s rhythm, potentially helping to correct certain types of cardiac arrhythmias .

Pharmacokinetics

This compound exhibits a concentration-dependent inhibition of the delayed rectifier K+ current, with an IC50 value of 25 μM . The pharmacokinetics of this compound have been studied in various species, including rats, dogs, and humans . The parameters such as steady-state volume of distribution (Vss), total clearance (CL), mean residence time (t), and terminal disposition half-life (t1/2 lambda z) have been found to be significantly correlated across species . This compound’s renal elimination includes glomerular filtration and net tubular secretion .

Result of Action

The molecular effect of this compound’s action is the prolongation of the cardiac action potential . On a cellular level, this can lead to a correction of certain types of cardiac arrhythmias . This compound is classified as a class III antiarrhythmic agent due to these effects .

Biochemical Analysis

Biochemical Properties

Sematilide plays a role in biochemical reactions, particularly in the context of cardiac function. It is known to interact with various enzymes and proteins, including ion channels in the heart . The nature of these interactions primarily involves the blocking of potassium currents, which contributes to its antiarrhythmic properties .

Cellular Effects

This compound has significant effects on various types of cells, especially cardiac cells. It influences cell function by altering cell signaling pathways related to cardiac rhythm .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ion channels in the heart. It exerts its effects at the molecular level by blocking several potassium currents, including I Kr, I Ks, I to, I K1, I KACh, and I KNa . This action prolongs the repolarization phase of the cardiac action potential, which can help to prevent certain types of cardiac arrhythmias .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to induce Torsades de Pointes (TdP) in 3 out of 4 animals, leading to their death . Low doses of this compound did not induce lethal ventricular arrhythmias .

Metabolic Pathways

It is known to interact with various enzymes and cofactors within these pathways .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

Given its role as an antiarrhythmic agent, it is likely that it is localized to areas of the cell involved in ion transport, such as the cell membrane .

Preparation Methods

The synthesis of sematilide involves several steps:

    Reaction between Benzocaine and Mesyl Chloride: Benzocaine (Ethyl 4-Aminobenzoate) reacts with mesyl chloride to form Ethyl 4-(Methylsulfonamido)benzoate.

    Base Saponification: The sulfonamide undergoes base saponification, followed by the removal of water, resulting in 4-(Methylsulfonyl)amino]benzoic acid sodium salt.

    Halogenation: The sodium salt is then halogenated with thionyl chloride to produce 4-(Methylsulfonyl)Amino]Benzoyl Chloride.

    Amide Formation: Finally, the benzoyl chloride reacts with N,N-Diethylethylenediamine to yield this compound.

Chemical Reactions Analysis

Sematilide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions due to the presence of the sulfonamide and amide groups.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents include mesyl chloride, thionyl chloride, and N,N-Diethylethylenediamine.

Comparison with Similar Compounds

Sematilide is similar to other class III antiarrhythmic agents such as:

This compound’s uniqueness lies in its specific structure, which allows it to selectively block the inward rectifier potassium channel (IK1), making it a valuable tool in cardiac electrophysiology research .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYPYQZQJSBPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058720
Record name Sematilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101526-83-4
Record name Sematilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101526-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sematilide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sematilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMATILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sematilide
Reactant of Route 2
Reactant of Route 2
Sematilide
Reactant of Route 3
Reactant of Route 3
Sematilide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sematilide
Reactant of Route 5
Reactant of Route 5
Sematilide
Reactant of Route 6
Reactant of Route 6
Sematilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.